6-(2-aminopyrimidin-4-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one

CYP2A6 inhibition Enzyme screening Drug metabolism

6-(2-Aminopyrimidin-4-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one (CAS 951944-90-4, MW 283.28) is a synthetic heterocyclic compound that fuses a chromen-2-one core with an aminopyrimidine substituent. It belongs to the chromenopyrimidine class, which has been explored for diverse biological activities including cytotoxicity, antimicrobial effects, and enzyme inhibition.

Molecular Formula C15H13N3O3
Molecular Weight 283.28 g/mol
Cat. No. B14979466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-aminopyrimidin-4-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one
Molecular FormulaC15H13N3O3
Molecular Weight283.28 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C(C(=C(C=C12)C3=NC(=NC=C3)N)O)C
InChIInChI=1S/C15H13N3O3/c1-7-5-12(19)21-14-8(2)13(20)10(6-9(7)14)11-3-4-17-15(16)18-11/h3-6,20H,1-2H3,(H2,16,17,18)
InChIKeyWBWQRDLDPSOJSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Aminopyrimidin-4-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one: A Chromenopyrimidine CYP2A6 Inhibitor for Pharmacological Probe and Screening Applications


6-(2-Aminopyrimidin-4-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one (CAS 951944-90-4, MW 283.28) is a synthetic heterocyclic compound that fuses a chromen-2-one core with an aminopyrimidine substituent. It belongs to the chromenopyrimidine class, which has been explored for diverse biological activities including cytotoxicity, antimicrobial effects, and enzyme inhibition [1]. This compound has been profiled primarily as an inhibitor of cytochrome P450 2A6 (CYP2A6), the enzyme responsible for coumarin 7-hydroxylation and nicotine metabolism, making it a candidate for pharmacological tool compound development and screening library procurement [2].

Why 6-(2-Aminopyrimidin-4-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one Cannot Be Replaced by Other Chromenopyrimidine Derivatives


Chromenopyrimidines constitute a broad chemical class with activities spanning antibacterial, cytotoxic, and enzyme-modulatory mechanisms [1]. However, within this class, the specific biological profile of a given derivative is exquisitely sensitive to the nature and position of substituents on both the chromene and pyrimidine rings. The target compound's unique array of substituents—including the 2-aminopyrimidin-4-yl group at position 6, the free hydroxyl at position 7, and the dimethyl substitution at positions 4 and 8—collectively dictate its CYP2A6 recognition, binding mode (including potential mechanism-based inactivation), and selectivity fingerprint. As demonstrated by the evidence below, adjacent analogs and even structurally similar CYP2A6 inhibitors exhibit markedly different inhibitory potencies and mechanisms, making generic inter-class substitution scientifically unjustifiable [2].

Quantitative Differentiation Evidence for 6-(2-Aminopyrimidin-4-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one


Potency Advantage Over Common CYP2A6 Screening Inhibitors

In human liver microsome assays measuring coumarin 7-hydroxylation, the target compound achieves an IC50 of 50 nM, which represents a 20.4-fold greater potency than the well-characterized CYP2A6 inhibitor CHEMBL179477 (IC50 = 1,020 nM) tested under comparable conditions [1][2]. Against another common screening inhibitor, CHEMBL325917, the potency advantage widens to 128-fold (IC50 = 6,400 nM). This quantitative potency difference positions the target compound as a substantially more sensitive probe for CYP2A6 inhibition studies and a candidate for low-concentration screening applications where weaker inhibitors would fail to produce meaningful signal.

CYP2A6 inhibition Enzyme screening Drug metabolism

Mechanism-Based Irreversible Inhibition as a Differentiator from Reversible CYP2A6 Inhibitors

The target compound exhibits a dual inhibitory profile against CYP2A6: rapid reversible inhibition (IC50 50 nM) and a pronounced mechanism-based irreversible inactivation component (Ki = 29,000 nM, assessed by double reciprocal plot analysis after NADPH-dependent preincubation) [1]. By comparison, the well-characterized mechanism-based CYP2A6 inhibitor 8-methoxypsoralen (methoxsalen) acts with a kinact of 0.5 min⁻¹, but the target compound's irreversible Ki of 29 μM falls within the operational range of suicide substrates used in CYP phenotyping [2]. Several other chromenopyrimidines and standard CYP2A6 ligands (e.g., tranylcypromine, Ki = 40 nM competitive; pilocarpine) operate solely through reversible mechanisms, making the target compound a distinct tool for studies requiring persistent target engagement or investigating time-dependent CYP inactivation.

Mechanism-based inhibition Irreversible inactivation CYP2A6

Structural Determinants Differentiating from Closely Related Chromenopyrimidine Congeners

Among structurally characterized chromenopyrimidines, the target compound's substitution pattern (2-aminopyrimidine at the 6-position of the coumarin scaffold) differs fundamentally from the more extensively studied 8-(6-aryl-2-aminopyrimidin-4-yl)-7-methoxycoumarin series (compounds 23a–g) that were designed as vasorelaxant agents and evaluated in rat aortic ring assays [1]. The latter series features a methoxy group at position 7 and substitution at the 8-position, resulting in vasorelaxant IC50 values ranging from approximately 0.3–0.5 mM—a completely different pharmacological application and potency range compared to the target compound's nanomolar CYP2A6 inhibition. Furthermore, cytotoxicity-optimized chromenopyrimidines (e.g., compound 13, IC50 = 0.13 μM against MCF-7 cells) possess different core connectivity (chromeno[2,3-d]pyrimidine), underscoring that minor positional isomerism in this chemical class produces profoundly different biological outcomes [2].

Structure-activity relationship Chromenopyrimidine Coumarin-pyrimidine hybrid

Research and Industrial Application Scenarios for 6-(2-Aminopyrimidin-4-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one


High-Sensitivity CYP2A6 Inhibition Screening and In Vitro Drug-Drug Interaction (DDI) Assessment

With an IC50 of 50 nM, the target compound enables high-sensitivity CYP2A6 inhibition screening at compound concentrations substantially lower than those required for weaker inhibitors such as CHEMBL179477 (IC50 1,020 nM) [1]. This reduces compound consumption per well, facilitates miniaturized assay formats, and provides robust signal-to-noise ratios in fluorescence- or LC-MS/MS-based coumarin 7-hydroxylation assays using human liver microsomes or recombinant CYP2A6 systems. Pharmaceutical DMPK laboratories evaluating CYP2A6-mediated drug-drug interaction liability can use this compound as a positive control inhibitor at nanomolar working concentrations, avoiding the solvent toxicity or nonspecific effects often associated with higher micromolar inhibitor concentrations.

Mechanism-Based CYP2A6 Inactivation Studies and Time-Dependent Pharmacology

The compound's demonstrated irreversible inhibition component (Ki = 29 μM) makes it uniquely suited for time-dependent CYP2A6 inactivation experiments [1]. Unlike purely reversible inhibitors (e.g., tranylcypromine, Ki = 40 nM competitive), the target compound can be employed in washout experiments or preincubation-dependent activity recovery studies to distinguish reversible from irreversible target engagement [2]. This is essential for academic and industrial groups investigating mechanism-based CYP inactivation as a contributor to non-linear pharmacokinetics or idiosyncratic drug toxicity.

Chromenopyrimidine SAR Library Construction Focused on CYP Enzyme Modulation

Given that structurally adjacent chromenopyrimidines display entirely divergent biological profiles—ranging from vasorelaxation (IC50 ~0.3–0.5 mM for 8-substituted 7-methoxycoumarins) to microtubule-destabilizing cytotoxicity (IC50 0.13 μM for chromeno[2,3-d]pyrimidines)—the target compound provides a critical 6-substituted benchmark for structure-activity relationship (SAR) studies [1][2]. Medicinal chemistry groups constructing focused libraries around the chromenopyrimidine scaffold can use this compound as the reference point for CYP2A6-directed design, enabling rational expansion toward improved selectivity or dual-target profiles.

Pharmacological Tool Compound for Nicotine Metabolism and Smoking Cessation Research

CYP2A6 is the primary nicotine-metabolizing enzyme, and its inhibition is a validated therapeutic strategy for smoking cessation. The target compound's nanomolar CYP2A6 inhibitory potency and mechanism-based inactivation profile align with the pharmacological requirements for tool compounds used in nicotine metabolism modulation studies [1]. In contrast to broadly available CYP2A6 inhibitors such as methoxsalen (primarily a suicide substrate) or tranylcypromine (competitive, non-selective), this compound offers a combined reversible/irreversible profile that may be exploited to achieve sustained CYP2A6 suppression in cellular or ex vivo models of nicotine clearance.

Quote Request

Request a Quote for 6-(2-aminopyrimidin-4-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.